molecular formula C12H13NO2 B12583619 7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine CAS No. 263544-13-4

7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine

Cat. No.: B12583619
CAS No.: 263544-13-4
M. Wt: 203.24 g/mol
InChI Key: HVXWBKJQQGEKMZ-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine (7-MeO-THBFP) is a tricyclic compound featuring a fused benzofuran and pyridine ring system with a methoxy substituent at position 5. Its molecular formula is C₁₂H₁₃NO₂ (derived from the core structure C₁₁H₁₁NO in with an added methoxy group). The methoxy group enhances electron density in the aromatic system, influencing reactivity and biological interactions .

Properties

CAS No.

263544-13-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine

InChI

InChI=1S/C12H13NO2/c1-14-8-2-3-9-10-4-5-13-7-12(10)15-11(9)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

HVXWBKJQQGEKMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)CNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another approach includes the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis (MWI) can also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions typical of heterocyclic aromatic systems and amines:

1.1. Nucleophilic Aromatic Substitution

The pyridine ring can undergo substitution reactions under acidic or catalytic conditions. For example:

  • Amination : Pd-catalyzed coupling with aryl amines (e.g., Buchwald-Hartwig amination) to introduce amino groups at the pyridine ring .

  • Cyanation : Reaction with cyanide donors under palladium catalysis to form nitrile derivatives .

1.2. Oxidation

The tetrahydro-pyridine ring is susceptible to oxidation:

  • Ring Aromatization : Treatment with oxidizing agents like KMnO₄ or DDQ converts the tetrahydro-pyridine to a fully aromatic pyridine ring, yielding benzofuro[2,3-c]pyridine derivatives.

  • Methoxy Group Demethylation : Strong acids (e.g., HBr in acetic acid) can cleave the methoxy group to form phenolic derivatives.

1.3. Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkenyl groups:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd catalysts (e.g., Pd XPhos G3) to form biaryl derivatives .

  • Heck Reaction : Alkenylation at reactive positions using alkenes and Pd catalysts .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Products
Nucleophilic SubstitutionPd XPhos G3 (2 mol%), XPhos (2 mol%), Cs₂CO₃, THF, 70–100°C Arylaminated derivatives (e.g., 1-arylethynyl analogs)
OxidationKMnO₄ (aqueous acidic medium) or DDQ (dichloromethane, rt)Aromatic pyridine-fused products
Cross-CouplingPd(OAc)₂, SPhos ligand, K₃PO₄, dioxane, 100°C Biaryls, alkenylated derivatives

Mechanistic Insights

  • Pd-Catalyzed Coupling : Reactions proceed through oxidative addition of the Pd catalyst to the C–X bond (X = Br, Cl), followed by transmetalation with nucleophiles and reductive elimination .

  • Oxidation Pathways : The tetrahydro-pyridine ring undergoes dehydrogenation via radical intermediates or acid-mediated proton abstraction, leading to aromaticity restoration.

4.1. Benzofuropyridine Derivatives

Microwave-assisted synthesis (e.g., 100°C, DMF, 2 h) enables efficient cyclization to generate benzofuro[2,3-c]pyridine scaffolds .

4.2. Functional Group Compatibility

  • The methoxy group remains stable under neutral to mildly acidic conditions but is cleaved in strong acids.

  • The tetrahydro-pyridine ring tolerates basic conditions (e.g., Cs₂CO₃ in DMF) but oxidizes readily .

Research Gaps and Limitations

  • Direct studies on the compound’s reactivity remain sparse, with most data inferred from structurally related benzofuropyridines .

  • Catalytic asymmetric reactions (e.g., enantioselective amination) are underexplored.

Comparative Reactivity

Position Reactivity
C-1 (Pyridine)High (site for nucleophilic substitution/cross-coupling)
C-7 (Methoxy)Moderate (demethylation under harsh conditions)
Tetrahydro-pyridineLow (oxidizes to aromatic pyridine)

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine. For instance:

  • Cell Proliferation Inhibition : Compounds derived from this scaffold have shown significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231. The most potent derivative demonstrated an IC₅₀ value of 4.55 µM against MCF-7 cells and induced apoptosis through the activation of caspase-3 and cell cycle arrest at the S phase .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and disruption of normal cell cycle progression. Flow cytometry assays revealed a notable increase in pre-G1 phase cells and S phase arrest upon treatment with these compounds .

Vasorelaxant Effects

In addition to its anticancer properties, derivatives of 7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine have been evaluated for their vasorelaxant effects:

  • Vasodilation Activity : Certain analogs exhibited vasodilatory effects with IC₅₀ values comparable to established vasodilators like prazosin hydrochloride. This dual activity suggests potential therapeutic applications in treating cardiovascular diseases alongside cancer .

Case Study 1: Anticancer Activity Evaluation

A study focused on evaluating the anticancer properties of various derivatives showed that compound 3d exhibited remarkable potency against breast cancer cell lines. The study detailed the cellular mechanisms involved in apoptosis induction and cell cycle arrest, providing insights into how modifications to the benzofuro-pyridine scaffold can enhance biological activity .

Case Study 2: Vasorelaxant Activity

Another investigation assessed the vasorelaxant properties of pyridine derivatives bearing the benzofuro structure. Results indicated that specific modifications could lead to enhanced vasodilation effects while maintaining low cytotoxicity towards normal cells. This highlights the potential for developing dual-action therapeutic agents targeting both cardiovascular and oncological conditions .

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Benzofuropyridines vs. Benzothienopyridines

A critical distinction lies in the heteroatom of the fused ring:

  • Benzofuro[2,3-c]pyridines (e.g., 7-MeO-THBFP) contain an oxygen atom in the furan ring.
  • Benzothieno[2,3-c]pyridines () feature a sulfur atom in the thiophene ring.

Key Differences :

  • Electronic Effects: Sulfur in benzothienopyridines provides greater polarizability and weaker hydrogen-bonding capacity compared to oxygen in benzofuropyridines, affecting receptor binding and solubility .
  • Biological Activity: Benzothieno derivatives exhibit strong CYP17 inhibition (e.g., compounds VIIa–d in ) and 5-HT1A receptor binding (e.g., compound 107 in ). Benzofuro analogs like elbfluorene () show CDK inhibitory activity, suggesting divergent therapeutic targets depending on the heteroatom .
Table 1: Heterocycle Comparison
Compound Class Heteroatom Key Biological Activity Example Compound
Benzofuro[2,3-c]pyridines O CDK inhibition, MDR modulation Elbfluorene (I)
Benzothieno[2,3-c]pyridines S 5-HT1A binding, CYP17 inhibition Compound 107

Substituent Effects on Activity

The position and nature of substituents significantly modulate pharmacological profiles:

Methoxy vs. Nitro Groups
  • Nitro-Substituted Analogs (e.g., 8-nitro-THBFP in ): Nitro groups (-NO₂) are electron-withdrawing, increasing reactivity and altering binding affinity. Nitro derivatives may exhibit stronger interactions with electron-deficient enzyme active sites .
Sulfonyl and Halogen Substituents

Stereochemical and Optical Activity

  • (R)-Isomers of Benzothienopyridines (): Exhibit high 5-HT1A affinity (Ki <10 nM), while (S)-isomers are inactive. The stereochemistry at the tetrahydro ring junction dictates receptor engagement .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine (CAS No. 263544-13-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other notable pharmacological activities.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.237 g/mol
  • Structural Features : The compound features a methoxy group and a tetrahydrobenzofuro moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others.
  • Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the regulation of apoptosis-related genes. This was supported by microarray studies indicating changes in gene expression associated with cell death pathways .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridineMCF-7TBDApoptosis induction
LP-14 (related structure)A5493-5Kinase inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

Antibacterial and Antifungal Studies

  • Bacterial Strains : Tested against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Evaluated for activity against Candida albicans.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Activity
7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridineS. aureusTBDActive
7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridineE. coliTBDActive
LP derivatives (related structures)C. albicansTBDVariable

Structure-Activity Relationship (SAR)

The structure of 7-methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine significantly influences its biological activity. Modifications in the methoxy group and the benzofuro structure can enhance or diminish efficacy against cancer and microbial targets.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of benzofuro compounds exhibited significant cytotoxicity against MCF-7 cells with mechanisms involving apoptosis .
  • Antimicrobial Efficacy Assessment : Another study assessed the antibacterial activity of related compounds against E. coli and found that structural modifications could lead to improved MIC values .

Q & A

Basic Question: What established synthetic routes are available for 7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine?

Answer:
Two primary strategies are documented:

  • Thorpe Cyclization : Reacting α-halogenocarbonyl compounds with 3-cyano-2-pyridones under basic conditions (e.g., sodium ethoxide) to form fused benzofuropyridine cores .
  • Metalation/Negishi Cross-Coupling : Using lithium diisopropylamide (LDA) to metalate 2-fluoropyridine, followed by cross-coupling with ZnCl₂ and aryl halides to assemble the heterocyclic scaffold .
    Key Considerations : Solvent choice (e.g., anhydrous THF) and temperature control (−25°C) are critical for yield optimization.

Advanced Question: How can Thorpe cyclization be optimized for synthesizing intermediates with methoxy substituents?

Answer:
To enhance regioselectivity and yield:

  • Substrate Pre-activation : Use potassium salts of 3-cyano-2-pyridones to improve electrophilicity at the reaction site .
  • Stepwise Cyclization : Introduce the methoxy group post-cyclization via demethylation-protection strategies to avoid side reactions during ring closure .
    Data-Driven Tip : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm intermediates via LC-MS (expected [M+H]⁺ ~290 m/z).

Advanced Question: How to resolve contradictions in NMR data for structural confirmation?

Answer:
Contradictions often arise from dynamic proton exchange or diastereomerism. Mitigation strategies include:

  • Variable-Temperature NMR : Identify broadening/resolution of signals between 25–60°C to detect exchange processes .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., benzofuropyridine core) using single-crystal diffraction (e.g., R factor ≤ 0.069) .
    Case Study : For methoxy group positioning, compare experimental 13C^{13}\text{C} NMR shifts (δ ~55–60 ppm) with DFT-calculated values .

Advanced Question: What strategies control regioselectivity in benzofuro[2,3-c]pyridine ring formation?

Answer:

  • Directed Metalation : Use LDA to selectively deprotonate 2-fluoropyridine at the C3 position, ensuring correct ring annulation .
  • Electrophilic Trapping : Introduce iodine or bromine at the metalated site to guide subsequent cross-coupling steps (e.g., Negishi coupling with ZnCl₂) .
    Example : Benzofuro[2,3-b]pyridine synthesis achieved 85% regioselectivity using this approach .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • X-ray Crystallography : Confirm fused-ring geometry and stereochemistry (e.g., mean C–C bond length = 0.004 Å) .
  • Multinuclear NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR for substituent identification (e.g., methoxy at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₅NO₂ requires m/z 217.1103) .

Advanced Question: How to modify substituents for structure-activity relationship (SAR) studies?

Answer:

  • Late-Stage Functionalization : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridine C4 position .
  • Oxidation/Reduction : Modify sulfur-containing substituents (e.g., methylthio to sulfoxide) using H₂O₂/HOAc to probe electronic effects .
    Case Study : Substitution at C8 with electron-withdrawing groups (e.g., F) enhanced CYP17 inhibition potency by 3-fold .

Advanced Question: How to address low yields in heterocyclic ring closure?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >90% purity (e.g., 150°C in DMF) .
  • Catalytic Optimization : Employ Cu powder (0.5 mol%) to accelerate diazotization-cyclization steps (e.g., 72% yield improvement) .

Basic Question: What solvent systems are optimal for purification?

Answer:

  • Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) for polar intermediates .
  • Reverse-Phase HPLC : For final compounds, employ C18 columns with acetonitrile/water (+0.1% TFA) at 1.0 mL/min .

Advanced Question: How to validate synthetic intermediates with conflicting spectral data?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in fused-ring systems (e.g., NOESY correlations for spatial proximity) .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled pyridine precursors to track nitrogen incorporation via 15N^{15}\text{N}-HSQC .

Advanced Question: What computational tools aid in predicting synthetic feasibility?

Answer:

  • DFT Calculations (Gaussian 16) : Model transition states for cyclization steps (e.g., activation energy < 25 kcal/mol indicates feasibility) .
  • Retrosynthetic Software (Synthia) : Generate alternative routes prioritizing atom economy (>70%) and step count reduction .

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